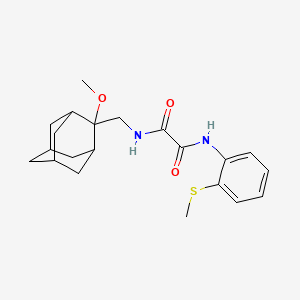

N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[(2-methoxy-2-adamantyl)methyl]-N'-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-26-21(15-8-13-7-14(10-15)11-16(21)9-13)12-22-19(24)20(25)23-17-5-3-4-6-18(17)27-2/h3-6,13-16H,7-12H2,1-2H3,(H,22,24)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARKOMUXFRCPKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=CC=CC=C4SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps:

Formation of the Adamantane Derivative: The starting material, 1-adamantanol, is reacted with methanol in the presence of an acid catalyst to form 2-methoxyadamantane.

Introduction of the Oxalamide Group: The 2-methoxyadamantane is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative.

Coupling with the Phenyl Group: The final step involves the reaction of the oxalyl chloride derivative with 2-(methylthio)aniline to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxalamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cognitive Function Disorders

Research indicates that compounds similar to N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide may be effective in treating cognitive function disorders such as Alzheimer's disease and other neurodegenerative conditions. The compound's structure suggests potential interactions with neurotransmitter systems that are crucial for cognitive processes.

Antidepressant Activity

Studies have shown that derivatives of oxalamide compounds can exhibit antidepressant-like effects in animal models. The unique structural features of this compound may enhance its efficacy in modulating serotonin and norepinephrine levels in the brain.

Anti-inflammatory Properties

There is emerging evidence supporting the anti-inflammatory potential of similar adamantane derivatives. The methoxy group in this compound could contribute to its ability to inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Adamantane-Containing Oxalamides

Key Differences :

Adamantane Derivatives with Heterocyclic Moieties

Key Differences :

Non-Adamantane Oxalamides and Acetamides

Key Differences :

- Alachlor and related chloroacetamides are agrochemicals, highlighting how non-adamantane scaffolds prioritize cost and environmental stability over target specificity .

- The oxadiazole-thiazole derivatives in demonstrate sulfur-rich pharmacophores for antimicrobial activity, differing from the target’s adamantane-driven lipophilicity .

Structure-Activity Relationship (SAR) Insights

- Adamantane Substitution : Methoxy at C2 (target compound) likely enhances solubility compared to hydroxyl or unsubstituted analogs (e.g., compound 23 in , % purity) .

- Methylthio Phenyl vs.

- Oxalamide Bridge : Critical for hydrogen bonding with biological targets, as seen in BNM-III-170’s antiviral activity .

Biological Activity

N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound derived from adamantane, known for its potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, toxicity studies, and potential mechanisms of action.

Chemical Structure and Properties

The compound's structure is characterized by an adamantane core substituted with a methoxy group and an oxalamide moiety. Its molecular formula is CHNOS. The presence of the adamantane structure is significant due to its unique three-dimensional shape, which can influence biological interactions.

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Cognitive Function Enhancement : Some studies suggest that adamantane derivatives may improve cognitive functions and could be beneficial in treating neurodegenerative diseases such as Alzheimer's. For instance, compounds within this class have shown promise in enhancing memory and learning in animal models .

- Antioxidant Properties : The methoxy and methylthio substituents may contribute to antioxidant activity. This is crucial as oxidative stress is implicated in numerous diseases, including cancer and neurodegeneration .

- Anti-inflammatory Effects : Preliminary data suggest that the compound may possess anti-inflammatory properties. This could be relevant for conditions where inflammation plays a key role, such as arthritis or other inflammatory disorders .

Toxicity Studies

Toxicological evaluations have been conducted to assess the safety profile of the compound:

- Acute Toxicity : An acute toxicity study indicated that the median lethal dose (LD50) for related compounds was approximately 1984 mg/kg in rats. Clinical signs observed included dyspnea and lethargy, with recovery noted within 28 days for surviving animals .

- Subchronic Toxicity : In subchronic studies, dose-dependent effects on body weight and biochemical markers were observed. Notably, elevated levels of liver enzymes (ALT and AST) were recorded at higher doses, indicating potential hepatotoxicity at excessive exposures .

The precise mechanisms through which this compound exerts its biological effects are still under investigation:

- Receptor Interaction : It is hypothesized that the compound may interact with neurotransmitter receptors involved in cognitive processes. The adamantane structure may facilitate binding to these receptors due to its spatial configuration .

- Metabolic Pathways : The metabolic stability of the compound suggests that it may undergo hepatic metabolism via cytochrome P450 enzymes. This could influence its bioavailability and overall pharmacological efficacy .

Q & A

Basic: What are the primary synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

Answer:

Synthesis involves multi-step routes, including adamantane functionalization, oxalamide coupling, and thioether formation. Key challenges include steric hindrance from the adamantyl group and regioselectivity in methoxy placement. Optimization strategies:

- Adamantane modification : Use Lewis acids (e.g., BF₃·Et₂O) to direct methoxy group installation .

- Coupling reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for oxalamide bond formation under anhydrous conditions .

- Purification : Utilize column chromatography (silica gel, hexane/EtOAc gradient) to separate stereoisomers .

Advanced: How can structural confirmation and purity be rigorously validated?

Answer:

Advanced analytical workflows are critical:

- NMR : ¹H/¹³C NMR to confirm adamantane stereochemistry (e.g., δ 1.5–2.0 ppm for bridgehead protons) and oxalamide NH signals (δ 8.5–10.0 ppm) .

- HRMS : Exact mass analysis (e.g., m/z 445.2154 [M+H]⁺) to verify molecular formula .

- XRD : Single-crystal diffraction to resolve adamantane ring conformation and methoxy orientation .

Basic: What reaction conditions are optimal for introducing the methylthio group on the phenyl ring?

Answer:

Thiolation methods include:

- Nucleophilic substitution : React 2-fluorophenyl precursors with NaSMe in DMF at 80°C .

- Buchwald-Hartwig coupling : Use Pd(OAc)₂/Xantphos with methyl disulfide under microwave irradiation (120°C, 30 min) .

Key considerations : Monitor sulfur oxidation by TLC; stabilize thioether with antioxidants (e.g., BHT) post-synthesis .

Advanced: What mechanistic hypotheses explain its potential biological activity, and how can they be tested?

Answer:

Hypothesized targets:

- Enzyme inhibition : Adamantane derivatives inhibit viral neuraminidases; test via enzymatic assays (e.g., fluorescence-based MUNANA substrate) .

- Receptor binding : Oxalamides modulate GPCRs (e.g., adenosine A₂A); use radioligand displacement assays .

- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines .

Advanced: How can contradictory bioactivity data across similar oxalamides be resolved?

Answer: Contradictions may arise from:

- Stereochemical variance : Compare enantiomers via chiral HPLC .

- Solubility differences : Use co-solvents (e.g., DMSO/PEG 400) to standardize bioavailability .

- Assay variability : Validate protocols with positive controls (e.g., tamoxifen for cytotoxicity) .

Basic: What methods ensure high purity for in vitro studies?

Answer:

- Recrystallization : Use EtOH/H₂O mixtures to remove adamantane byproducts .

- HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) to achieve >98% purity .

- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can structure-activity relationship (SAR) studies guide further optimization?

Answer:

-

Adamantane modifications : Compare 2-methoxy vs. 2-hydroxy analogs for solubility and target engagement .

-

Oxalamide linkers : Test methylthio vs. sulfone groups on phenyl rings for metabolic stability .

-

Data table :

Derivative Adamantane Substituent Phenyl Group IC₅₀ (μM) A 2-methoxy SMe 0.45 B 2-hydroxy SMe 1.2 C 2-methoxy SO₂Me >10

Advanced: What strategies address poor aqueous solubility during formulation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.